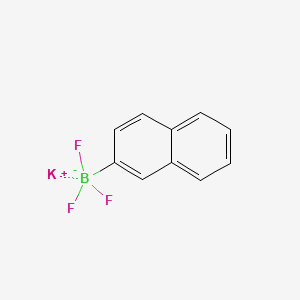

2-ナフタレントリフルオロホウ酸カリウム

概要

説明

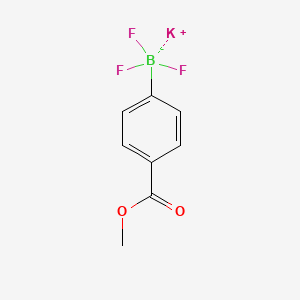

Potassium 2-naphthalenetrifluoroborate is a chemical compound with the formula C10H7BF3K . It is used as a reactant for various chemical reactions such as iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .

Molecular Structure Analysis

The molecular structure of Potassium 2-naphthalenetrifluoroborate is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc2ccccc2c1 . The molecular weight of the compound is 234.07 .Chemical Reactions Analysis

Potassium 2-naphthalenetrifluoroborate is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .Physical And Chemical Properties Analysis

Potassium 2-naphthalenetrifluoroborate is a white to almost white powder . It has a melting point of >300 °C .科学的研究の応用

鉄触媒加水分解のための反応剤

2-ナフタレントリフルオロホウ酸カリウムは、鉄触媒加水分解のための反応剤として使用できます 。このプロセスは、化合物と水の反応を含み、多くの場合、化合物の分解をもたらします。この場合、化合物は2-ナフタレントリフルオロホウ酸カリウムです。

ジアリールセレニドの調製

この化合物は、イオン液体中で求電子性セレン種を用いたジアリールセレニドの調製に使用できます 。ジアリールセレニドは、セレン原子と2つのアリール基が結合した有機化合物です。それらはさまざまな化学反応に使用され、有機合成において潜在的な用途があります。

アリールベンゼン酢酸の調製

2-ナフタレントリフルオロホウ酸カリウムは、アミノ酸配位子の存在下、ベンゼン酢酸とのパラジウム触媒クロスカップリング反応を介してアリールベンゼン酢酸の調製に使用できます 。アリールベンゼン酢酸は、さまざまな医薬品やその他の有機化合物の合成に使用できるタイプの有機化合物です。

安全性と取り扱いに関する研究

2-ナフタレントリフルオロホウ酸カリウムの安全性と取り扱いに関する研究も重要な用途です 。これには、皮膚や目の刺激などの潜在的な危険性、および化合物の安全な取り扱いと保管方法を理解することが含まれます。

ナノテクノロジーと農業

2-ナフタレントリフルオロホウ酸カリウムに直接関連していませんが、ナノテクノロジーとカリウムの組み合わせに関する研究は、農業において有望な結果を示しています 。これは、2-ナフタレントリフルオロホウ酸カリウムの同様の用途における研究のための新たな道を開く可能性があります。

Safety and Hazards

Potassium 2-naphthalenetrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers Unfortunately, the search results did not provide specific papers related to Potassium 2-naphthalenetrifluoroborate .

作用機序

Target of Action

Potassium 2-naphthalenetrifluoroborate is a chemical compound used in various chemical reactions. The primary targets of Potassium 2-naphthalenetrifluoroborate are the reactants in these chemical reactions .

Mode of Action

Potassium 2-naphthalenetrifluoroborate interacts with its targets by participating in chemical reactions. For instance, it is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .

Biochemical Pathways

The biochemical pathways affected by Potassium 2-naphthalenetrifluoroborate are dependent on the specific reactions it is involved in. For example, in the preparation of arylbenzeneacetic acids, it may affect the biochemical pathway related to the synthesis of these acids .

Result of Action

The molecular and cellular effects of Potassium 2-naphthalenetrifluoroborate’s action are the products of the chemical reactions it participates in. For example, in the preparation of arylbenzeneacetic acids, the result of its action would be the formation of these acids .

Action Environment

The action, efficacy, and stability of Potassium 2-naphthalenetrifluoroborate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is greater than 300°C, indicating that it is stable at high temperatures .

生化学分析

Biochemical Properties

Potassium 2-naphthalenetrifluoroborate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as iron-promoted hydrolysis and palladium-catalyzed cross-coupling . The compound’s interaction with these biomolecules is crucial for its function in organic synthesis, where it acts as a reactant to form complex organic structures .

Cellular Effects

Potassium 2-naphthalenetrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and protein interactions . These effects can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of Potassium 2-naphthalenetrifluoroborate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and enzymes is essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 2-naphthalenetrifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Potassium 2-naphthalenetrifluoroborate remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Potassium 2-naphthalenetrifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage .

Metabolic Pathways

Potassium 2-naphthalenetrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity, as it can modulate the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, Potassium 2-naphthalenetrifluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .

Subcellular Localization

Potassium 2-naphthalenetrifluoroborate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures the compound interacts with the appropriate biomolecules within the cell .

特性

IUPAC Name |

potassium;trifluoro(naphthalen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJHJJHIOIXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635484 | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668984-08-5 | |

| Record name | Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668984-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-naphthalenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

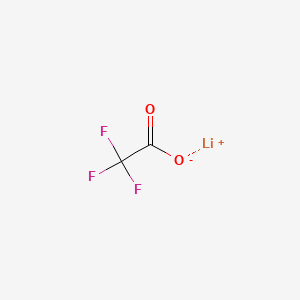

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)